molecular formula C23H31Cl3N2O4 B15342665 Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride CAS No. 17755-85-0

Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Cat. No.: B15342665
CAS No.: 17755-85-0
M. Wt: 505.9 g/mol
InChI Key: SJSCYQUDNMCLHF-UHFFFAOYSA-N
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Description

Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse pharmacological properties, particularly in the field of neuroleptics and antipsychotics. The compound’s structure includes a butyrophenone backbone with a piperazine ring substituted with an o-chlorophenyl group and three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps The initial step often includes the formation of the butyrophenone backbone through a Friedel-Crafts acylation reactionThe final steps involve the addition of the methoxy groups and the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, inhibiting their activity and thereby exerting its antipsychotic effects. The compound also affects serotonin and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methoxy groups and the o-chlorophenyl-piperazine moiety differentiates it from other butyrophenones, potentially offering a different therapeutic profile and side effect spectrum .

Properties

CAS No.

17755-85-0

Molecular Formula

C23H31Cl3N2O4

Molecular Weight

505.9 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride

InChI

InChI=1S/C23H29ClN2O4.2ClH/c1-28-21-15-17(16-22(29-2)23(21)30-3)20(27)9-6-10-25-11-13-26(14-12-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,15-16H,6,9-14H2,1-3H3;2*1H

InChI Key

SJSCYQUDNMCLHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3Cl.Cl.Cl

Origin of Product

United States

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